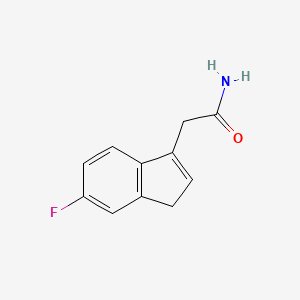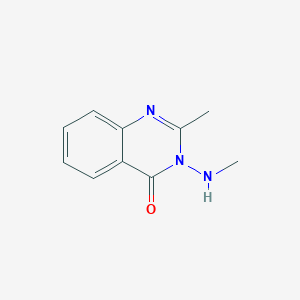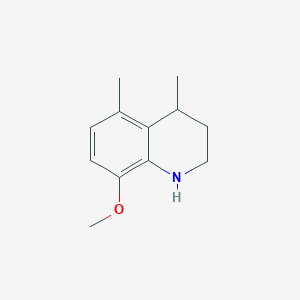
6-Fluoro-2-methylquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methylquinoline-4-carbonitrile is a heterocyclic organic compound characterized by a quinoline ring substituted with a fluorine atom at the 6th position, a methyl group at the 2nd position, and a cyano group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-methylquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylquinoline, the introduction of a fluorine atom can be achieved through electrophilic fluorination using reagents like Selectfluor. The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The use of continuous flow reactors and automation can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-2-methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide, Selectfluor.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine-substituted quinolines.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methylquinoline-4-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the development of materials with unique electronic and optical properties, such as fluorescent dyes and sensors.
Wirkmechanismus
The mechanism by which 6-Fluoro-2-methylquinoline-4-carbonitrile exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-methylquinoline: Lacks the cyano group, which may affect its reactivity and applications.
2-Methylquinoline-4-carbonitrile: Lacks the fluorine atom, potentially altering its chemical properties and biological activity.
6-Fluoro-4-hydroxy-2-methylquinoline: Contains a hydroxyl group instead of a cyano group, impacting its chemical behavior and applications.
Uniqueness: 6-Fluoro-2-methylquinoline-4-carbonitrile is unique due to the combined presence of the fluorine, methyl, and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances its stability and binding interactions, while the cyano group provides a site for further functionalization.
Eigenschaften
Molekularformel |
C11H7FN2 |
|---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
6-fluoro-2-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-4-8(6-13)10-5-9(12)2-3-11(10)14-7/h2-5H,1H3 |
InChI-Schlüssel |
WWBIRHFHRPXROF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B11906995.png)






![7,8-Dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B11907032.png)
![[2,3'-Bipyridin]-5'-ylmethanol](/img/structure/B11907037.png)

